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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of INJ-38877605, a potent
and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document
details its mechanism of action, summarizes key quantitative data, provides detailed
experimental protocols for its evaluation, and visualizes the associated signaling pathways and
experimental workflows.

Core Mechanism: ATP-Competitive Inhibition of c-
Met

JNJ-38877605 functions as a small-molecule inhibitor that directly competes with adenosine
triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[1][2][3] This
binding prevents the autophosphorylation of the receptor, a critical step in its activation.[1][2] By
blocking this initial activation step, JNJ-38877605 effectively abrogates the downstream
signaling cascades that are typically initiated by the binding of its ligand, hepatocyte growth
factor (HGF). The aberrant activation of the HGF/c-Met signaling pathway is a known driver in
the proliferation, survival, migration, and invasion of various cancer cells.

JNJ-38877605 has demonstrated high selectivity for c-Met, with an in vitro IC50 value of
approximately 4 nM. It exhibits over 600-fold selectivity for c-Met compared to a large panel of
other tyrosine and serine-threonine kinases, highlighting its specificity. This selectivity is crucial
for minimizing off-target effects and associated toxicities. The binding of INJ-38877605 to the
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ATP-binding site of the c-Met kinase is characterized by high affinity, leading to a slow

dissociation rate.

However, the clinical development of INJ-38877605 was halted due to renal toxicity observed

in a Phase | clinical trial. This toxicity was found to be caused by the formation of insoluble

metabolites through species-specific metabolism, primarily mediated by aldehyde oxidase.

Quantitative Data Summary

The following tables summarize the key quantitative data for INJ-38877605, providing a clear

comparison of its activity across various assays.

Table 1: In Vitro Inhibitory Activity

Target Assay Type IC50 (nM) Selectivity Reference
Kinase Inhibition >600-fold vs.

c-Met 4 _
Assay other kinases

Kinase Inhibition
c-Met 4.7
Assay

>833-fold vs.

Fms kinase

Table 2: Cellular Activity
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Cell Line Assay Type IC50 (nM) Effect Reference
Proliferation Inhibition of cell
EBC1 9.5
Assay growth
Proliferation Inhibition of cell
MKN45 10.9
Assay growth
Proliferation Inhibition of cell
SNU5 15.8
Assay growth
GTL16, EBC1, ) Reduction of Met
Phosphorylation
NCI-H1993, - and RON
Assay .
MKN45 phosphorylation
_ Inhibition of
Phosphorylation )
A549 - CPNE1-induced
Assay _ _
MET signaling
Reduced lipid
Lipid accumulation
3T3-L1 _ - _ _
Accumulation and triglyceride
content
Table 3: In Vivo Efficacy
Xenograft Model Dose Effect Reference
Decrease in plasma
GTL16 40 mg/kg/day (oral) IL-8, GROaq, and
uPAR

6-fold reduction in

tumor size, 80%

RU-P melanoma 20 mg/kg o
reduction in blood
vessels

) Sensitization to

U251 glioma, MDA- )

50 mg/kg radiotherapy,

MB-231 breast cancer

increased apoptosis
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Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of INJ-38877605.

In Vitro c-Met Kinase Inhibition Assay

This assay quantifies the ability of INJ-38877605 to inhibit the enzymatic activity of the c-Met
kinase.

Materials:

e Recombinant human c-Met kinase domain
e ATP

o Poly(Glu, Tyr) 4:1 peptide substrate

e Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

» JNJ-38877605 (in DMSO)
o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
o 384-well white plates

Procedure:

Prepare a serial dilution of INJ-38877605 in DMSO. Further dilute in kinase buffer to the
desired final concentrations. The final DMSO concentration in the assay should be <1%.

Add 5 pL of the diluted JNJ-38877605 or vehicle (DMSO) to the wells of a 384-well plate.

Prepare a master mix containing the c-Met kinase and the peptide substrate in kinase buffer.
Add 10 pL of this mix to each well.

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
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e Prepare an ATP solution in kinase buffer. Add 10 pL of the ATP solution to each well to
initiate the kinase reaction. The final ATP concentration should be at or near the Km for c-
Met.

 Incubate the plate at 30°C for 1 hour.

o Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase
Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP,
followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.

o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of INJ-38877605 relative to the
vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic
curve.

Cellular c-Met Phosphorylation Assay

This assay determines the effect of INJ-38877605 on the phosphorylation of c-Met in a cellular
context.

Materials:

e Cancer cell line with activated c-Met (e.g., GTL-16, MKN-45)

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

« JNJ-38877605 (in DMSO)

o Hepatocyte Growth Factor (HGF), if stimulating non-constitutively active cells
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a secondary antibody
conjugated to HRP.

e Western blot reagents and equipment or ELISA-based assay Kkit.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/product/b7856064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure (Western Blot):

e Seed cells in 6-well plates and allow them to adhere overnight.
 Starve the cells in serum-free medium for 24 hours.

» Treat the cells with various concentrations of JNJ-38877605 for 2 hours.
e If required, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
¢ Wash the cells with ice-cold PBS and lyse them in lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF
membrane.

o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
e Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

e Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

» Strip the membrane and re-probe with an anti-total-c-Met antibody as a loading control.

o Quantify the band intensities to determine the relative levels of phosphorylated c-Met.

Cell Proliferation Assay

This assay measures the effect of INJ-38877605 on the growth of cancer cell lines.
Materials:

e Cancer cell lines (e.g., EBC1, MKN45, SNU5)
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Cell culture medium
JNJ-38877605 (in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT,
resazurin)

96-well clear or opaque-walled plates

Procedure (CellTiter-Glo®):

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-
5,000 cells/well).

Allow the cells to adhere overnight.

Treat the cells with a serial dilution of INJ-38877605. Include a vehicle control (DMSO).
Incubate the plate for 72 hours at 37°C in a humidified incubator.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate reader.

Calculate the percent inhibition of cell proliferation for each concentration and determine the
IC50 value.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of INJ-38877605 in a preclinical animal model.

Materials:
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e Immunocompromised mice (e.g., athymic nude or SCID mice)
e Cancer cell line (e.g., GTL16)

o Matrigel (optional, to aid tumor formation)

o JNJ-38877605 formulation for oral gavage

» Vehicle control

o Calipers for tumor measurement

Procedure:

o Subcutaneously inject a suspension of cancer cells (e.g., 5 x 1076 cells in PBS, with or
without Matrigel) into the flank of each mouse.

e Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately
100-200 mm3, randomize the mice into treatment and control groups.

o Administer INJ-38877605 (e.g., 40 mg/kg) or vehicle to the respective groups daily via oral
gavage.

o Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume
using the formula: (Length x Width2) / 2.

o Monitor the body weight of the mice as an indicator of toxicity.

e At the end of the study (e.g., after 21 days or when tumors in the control group reach a
predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamics, histology).

o Compare the tumor growth rates between the treated and control groups to determine the
anti-tumor efficacy of JINJ-38877605.

Visualizations
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The following diagrams illustrate the c-Met signaling pathway and a general workflow for a
kinase inhibition assay.
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Caption: c-Met signaling pathway and the inhibitory action of JINJ-38877605.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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